5h-[1,3]Dioxolo[4,5-b]acridin-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5h-[1,3]Dioxolo[4,5-b]acridin-10-one is a chemical compound with the molecular formula C17H15NO5 and a molecular weight of 313.3047 g/mol . This compound is also known by other names such as Melicopidine and Melicopidene . It is characterized by its unique structure, which includes a dioxolo ring fused to an acridinone core.
Preparation Methods
The synthesis of 5h-[1,3]Dioxolo[4,5-b]acridin-10-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction of 4,11-dimethoxy-5-methyl-1,3-dioxolo[4,5-b]acridin-10-one can be achieved through a series of steps involving methylation and cyclization reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5h-[1,3]Dioxolo[4,5-b]acridin-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms, often using reagents like sodium borohydride.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5h-[1,3]Dioxolo[4,5-b]acridin-10-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 5h-[1,3]Dioxolo[4,5-b]acridin-10-one involves its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
5h-[1,3]Dioxolo[4,5-b]acridin-10-one can be compared with similar compounds such as:
1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 11-hydroxy-4-methoxy-5-methyl-: This compound has a similar structure but differs in its functional groups, leading to different chemical and biological properties.
1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 6,11-dimethoxy-5-methyl-: Another structurally related compound with variations in its methoxy groups.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities.
Properties
Molecular Formula |
C14H9NO3 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
5H-[1,3]dioxolo[4,5-b]acridin-10-one |
InChI |
InChI=1S/C14H9NO3/c16-14-8-3-1-2-4-10(8)15-11-6-13-12(5-9(11)14)17-7-18-13/h1-6H,7H2,(H,15,16) |
InChI Key |
IISARRDJDFHWRO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.